

Spectroscopic Characterization of 5,6-dichloro-1H-indazole: A Technical Guide

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Compound of Interest

Compound Name: 5,6-dichloro-1H-indazole

Cat. No.: B176872

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Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of **5,6-dichloro-1H-indazole** (CAS No. 124691-76-5). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes predictive data and established principles for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. Each section includes an in-depth interpretation of expected spectral features, causality behind the data, and robust, field-proven protocols for data acquisition. The aim is to provide a self-validating framework for the unambiguous identification and quality assessment of this important heterocyclic compound.

Introduction and Molecular Structure

5,6-dichloro-1H-indazole is a halogenated derivative of indazole, a bicyclic heteroaromatic system that is a prominent scaffold in medicinal chemistry. The indazole core is associated with a wide range of biological activities, and substituted analogues are frequently investigated as potential therapeutic agents. Accurate structural elucidation is the bedrock of such investigations, making a thorough understanding of its spectroscopic signature essential.

The dichlorination pattern on the benzene ring significantly influences the electronic environment and, consequently, the spectroscopic properties of the molecule. This guide will dissect these influences across NMR, IR, and MS techniques.

Molecular Properties:

- Chemical Formula: C₇H₄Cl₂N₂
- Molecular Weight: 187.03 g/mol
- CAS Number: 124691-76-5[\[1\]](#)[\[2\]](#)[\[3\]](#)
- InChI Key: MCHJBZZQBWIBOK-UHFFFAOYSA-N[\[1\]](#)

Caption: Molecular structure of **5,6-dichloro-1H-indazole** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. For substituted indazoles, ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the bicyclic ring system.[\[4\]](#)

Note: While specific experimental spectra for **5,6-dichloro-1H-indazole** are not widely published, the following data are predicted based on established chemical shift principles and data from structurally similar compounds, such as 5-chloro-1H-indazole and other substituted indazoles.[\[5\]](#)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one broad signal for the N-H proton. The electron-withdrawing nature of the two chlorine atoms will deshield the remaining aromatic protons.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
1-H (N-H)	> 12.0	Broad Singlet (br s)	-	The acidic proton on the nitrogen in the pyrazole ring is typically highly deshielded and often appears as a broad signal.
3-H	~8.1 - 8.3	Singlet (s)	-	This proton is on the pyrazole ring, adjacent to two nitrogen atoms, leading to significant deshielding.[6]
4-H	~7.8 - 8.0	Singlet (s)	~0.5-1.0 (long-range)	This proton is ortho to a chlorine atom (at C5) and part of the benzenoid ring, resulting in a downfield shift.
7-H	~7.6 - 7.8	Singlet (s)	~0.5-1.0 (long-range)	This proton is adjacent to the pyrazole ring fusion and is generally the most upfield of the aromatic protons.

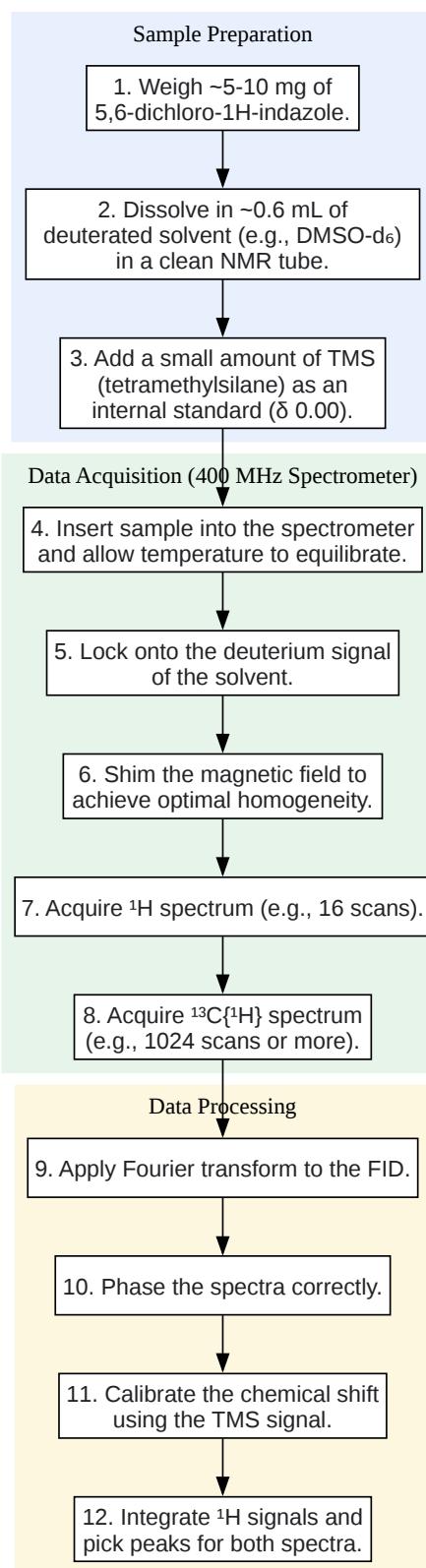
¹³C NMR Spectroscopy

The proton-decoupled ^{13}C NMR spectrum should display seven distinct carbon signals. The carbons directly attached to the chlorine atoms (C-5 and C-6) will be significantly influenced, and their shifts can be predicted using additive models.[\[7\]](#)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C-3	~134 - 136	Carbon in the pyrazole ring adjacent to two nitrogens.
C-3a	~122 - 124	Bridgehead carbon, shielded relative to other aromatic carbons.
C-4	~122 - 125	Aromatic CH carbon, influenced by the adjacent C-5 chloro substituent.
C-5	~128 - 132	Carbon directly attached to a chlorine atom (ipso-carbon).
C-6	~128 - 132	Carbon directly attached to a chlorine atom (ipso-carbon).
C-7	~111 - 114	Aromatic CH carbon, typically shifted upfield in indazoles.
C-7a	~140 - 142	Bridgehead carbon adjacent to N-1.

Experimental Protocol: NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.



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Caption: Standard workflow for acquiring NMR spectra of a small organic molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific bond vibrations.

For **5,6-dichloro-1H-indazole**, the key diagnostic peaks are the N-H stretch, aromatic C-H stretches, and ring vibrations. The presence of C-Cl bonds will also give rise to signals in the fingerprint region.

Vibrational Mode	Expected Frequency (cm ⁻¹)	Intensity	Rationale
N-H Stretch	3100 - 3300	Medium, Broad	Characteristic of the N-H bond in the pyrazole ring; broadening is due to hydrogen bonding.
Aromatic C-H Stretch	3000 - 3100	Medium to Weak	Stretching vibrations of the C-H bonds on the aromatic ring.
C=N / C=C Ring Stretch	1450 - 1620	Medium to Strong	Aromatic ring stretching vibrations are characteristic of the indazole core. ^[6]
C-Cl Stretch	600 - 800	Strong	Stretching vibrations for the carbon-chlorine bonds, located in the fingerprint region.

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

- Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Run a background scan to record the spectrum of the ambient environment, which will be

automatically subtracted from the sample spectrum.

- Sample Application: Place a small amount of the solid **5,6-dichloro-1H-indazole** powder directly onto the ATR crystal.
- Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.
- Data Collection: Initiate the scan. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.
- Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Expected Mass Spectrum

For **5,6-dichloro-1H-indazole**, the most critical feature will be the molecular ion peak cluster. Due to the natural isotopic abundance of chlorine ($^{35}\text{Cl} \approx 75.8\%$, $^{37}\text{Cl} \approx 24.2\%$), molecules containing two chlorine atoms will exhibit a characteristic pattern of three peaks:

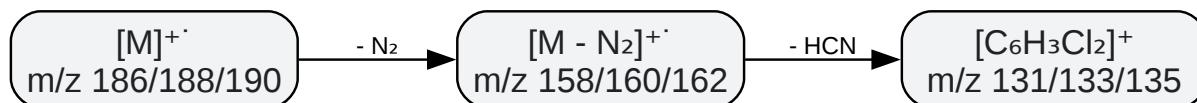
- $[\text{M}]^+$: The peak for the molecule with two ^{35}Cl isotopes ($\text{C}_7\text{H}_4^{35}\text{Cl}_2\text{N}_2$).
- $[\text{M}+2]^+$: The peak for the molecule with one ^{35}Cl and one ^{37}Cl isotope.
- $[\text{M}+4]^+$: The peak for the molecule with two ^{37}Cl isotopes.

The expected intensity ratio for this cluster is approximately 9:6:1.

Ion	m/z (nominal mass)	Predicted Relative Abundance	Description
[C ₇ H ₄ ³⁵ Cl ₂ N ₂] ⁺	186	100% (Base Peak)	Molecular ion ([M] ⁺)
[C ₇ H ₄ ³⁵ Cl ³⁷ CIN ₂] ⁺	188	~66%	Isotopic molecular ion ([M+2] ⁺)
[C ₇ H ₄ ³⁷ Cl ₂ N ₂] ⁺	190	~11%	Isotopic molecular ion ([M+4] ⁺)
[M - N ₂] ⁺	158/160/162	Variable	Loss of a neutral nitrogen molecule (N ₂).
[M - Cl] ⁺	151/153	Variable	Loss of a chlorine radical.
[M - N ₂ - HCN] ⁺	131/133/135	Variable	Subsequent loss of hydrogen cyanide from the [M - N ₂] ⁺ fragment.

Fragmentation Pathway

The fragmentation of the indazole core is often initiated by the loss of stable neutral molecules like N₂.^[8]



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Caption: Proposed primary fragmentation pathway for **5,6-dichloro-1H-indazole**.

Experimental Protocol: Mass Spectrometry Data Acquisition (GC-MS with EI)

This protocol is suitable for a volatile, thermally stable compound like **5,6-dichloro-1H-indazole**.

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
- Instrument Setup:
 - Set the GC oven temperature program (e.g., start at 100°C, ramp to 280°C at 15°C/min).
 - Set the injector temperature to 250°C.
 - Use helium as the carrier gas.
 - For the MS, use Electron Ionization (EI) at a standard energy of 70 eV.
 - Set the mass analyzer to scan a range of m/z 40-400.
- Injection: Inject 1 µL of the sample solution into the GC inlet.
- Data Acquisition: The compound will be separated from the solvent and any impurities on the GC column before entering the MS. The MS will record spectra across the entire GC run.
- Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to **5,6-dichloro-1H-indazole**. Analyze the molecular ion cluster and the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic characterization of **5,6-dichloro-1H-indazole** relies on the synergistic interpretation of NMR, IR, and MS data. ¹H and ¹³C NMR confirm the precise connectivity and substitution pattern of the molecule. IR spectroscopy validates the presence of key functional groups, particularly the N-H and aromatic moieties. Finally, mass spectrometry confirms the molecular weight and provides structural insights through its highly characteristic dichlorinated isotopic pattern and fragmentation behavior. The protocols and predictive data outlined in this guide provide a robust framework for scientists to confidently verify the identity, purity, and structure of this compound in a research or development setting.

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